molecular formula C8H13N3 B13653233 4-Hydrazinyl-2-isopropylpyridine

4-Hydrazinyl-2-isopropylpyridine

Cat. No.: B13653233
M. Wt: 151.21 g/mol
InChI Key: HLFMIKHVUCRDHY-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-isopropylpyridine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, characterized by the presence of a hydrazine group at the 4-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-isopropylpyridine typically involves the reaction of 2-isopropylpyridine with hydrazine. The process can be summarized as follows:

    Starting Material: 2-Isopropylpyridine.

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions.

The reaction proceeds through the nucleophilic attack of hydrazine on the pyridine ring, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives.

Scientific Research Applications

4-Hydrazinyl-2-isopropylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-isopropylpyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or pathways. This interaction can result in antimicrobial or antifungal effects, among other biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylpyridine: Lacks the isopropyl group, making it less hydrophobic.

    2-Isopropylpyridine: Lacks the hydrazine group, reducing its reactivity.

    4-Hydrazinyl-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

4-Hydrazinyl-2-isopropylpyridine is unique due to the presence of both the hydrazine and isopropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(2-propan-2-ylpyridin-4-yl)hydrazine

InChI

InChI=1S/C8H13N3/c1-6(2)8-5-7(11-9)3-4-10-8/h3-6H,9H2,1-2H3,(H,10,11)

InChI Key

HLFMIKHVUCRDHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)NN

Origin of Product

United States

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